4-Bromo-6-(trifluoromethoxy)quinoline
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Overview
Description
4-Bromo-6-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5BrF3NO and a molecular weight of 292.06 g/mol . It is a white to off-white solid at room temperature . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(trifluoromethoxy)quinoline typically involves the bromination of 6-(trifluoromethoxy)quinoline. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Reagents include boronic acids or esters, palladium catalysts, and bases like potassium carbonate (K2CO3) in solvents such as ethanol or water.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the quinoline ring with another aromatic ring.
Scientific Research Applications
4-Bromo-6-(trifluoromethoxy)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of organic electronic materials.
Chemical Biology: It serves as a probe in studying biological processes involving quinoline derivatives.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(trifluoromethoxy)quinoline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromoquinoline: Lacks the trifluoromethoxy group, which can affect its reactivity and biological properties.
6-(Trifluoromethoxy)quinoline: Lacks the bromine atom, which can influence its ability to participate in coupling reactions.
Uniqueness
4-Bromo-6-(trifluoromethoxy)quinoline is unique due to the presence of both the bromine and trifluoromethoxy groups.
Properties
IUPAC Name |
4-bromo-6-(trifluoromethoxy)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-8-3-4-15-9-2-1-6(5-7(8)9)16-10(12,13)14/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWWGBHKEREGLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1OC(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670908 |
Source
|
Record name | 4-Bromo-6-(trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189105-68-7 |
Source
|
Record name | 4-Bromo-6-(trifluoromethoxy)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1189105-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-(trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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